molecular formula C23H45NO B14357815 1-Isocyanatodocosane CAS No. 93662-72-7

1-Isocyanatodocosane

Cat. No.: B14357815
CAS No.: 93662-72-7
M. Wt: 351.6 g/mol
InChI Key: ODDFKRTWSQGENK-UHFFFAOYSA-N
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Description

1-Isocyanatodocosane is an organic compound with the molecular formula C_23H_45NO. It belongs to the class of isocyanates, which are characterized by the functional group -N=C=O. This compound is a long-chain aliphatic isocyanate, making it a significant molecule in various industrial and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isocyanatodocosane can be synthesized through several methods. One common approach involves the reaction of a long-chain amine with phosgene (COCl_2). The reaction proceeds via the formation of a carbamoyl chloride intermediate, which then decomposes to yield the isocyanate: [ \text{RNH}_2 + \text{COCl}_2 \rightarrow \text{RNCO} + 2 \text{HCl} ]

Industrial Production Methods: Industrial production of isocyanates, including this compound, often involves the phosgene process due to its efficiency. due to the hazardous nature of phosgene, alternative non-phosgene methods are being explored. These include the use of urea, dimethyl carbonate, and carbon monoxide in the presence of suitable catalysts .

Chemical Reactions Analysis

Types of Reactions: 1-Isocyanatodocosane undergoes several types of chemical reactions, primarily involving nucleophiles. These reactions include:

    Hydrolysis: Reacts with water to form an amine and carbon dioxide. [ \text{RNCO} + \text{H}_2\text{O} \rightarrow \text{RNH}_2 + \text{CO}_2 ]

    Alcoholysis: Reacts with alcohols to form urethanes. [ \text{RNCO} + \text{ROH} \rightarrow \text{ROC(O)NHR} ]

    Aminolysis: Reacts with amines to form ureas. [ \text{RNCO} + \text{R’NH}_2 \rightarrow \text{RNHCONHR’} ]

Common Reagents and Conditions: The reactions typically occur under mild conditions, often at room temperature or slightly elevated temperatures. Common reagents include water, alcohols, and amines.

Major Products: The major products formed from these reactions are amines, urethanes, and ureas, depending on the nucleophile involved.

Scientific Research Applications

1-Isocyanatodocosane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-isocyanatodocosane involves its reactivity with nucleophiles. The isocyanate group (-N=C=O) is highly electrophilic, making it reactive towards nucleophiles such as water, alcohols, and amines. This reactivity is exploited in various applications, including the formation of polyurethanes and bioconjugates.

Comparison with Similar Compounds

Uniqueness: 1-Isocyanatodocosane is unique due to its long aliphatic chain, which imparts distinct physical properties such as higher melting and boiling points compared to shorter-chain isocyanates. This makes it particularly useful in applications requiring high thermal stability and durability.

Properties

CAS No.

93662-72-7

Molecular Formula

C23H45NO

Molecular Weight

351.6 g/mol

IUPAC Name

1-isocyanatodocosane

InChI

InChI=1S/C23H45NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-23-25/h2-22H2,1H3

InChI Key

ODDFKRTWSQGENK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCCN=C=O

Origin of Product

United States

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